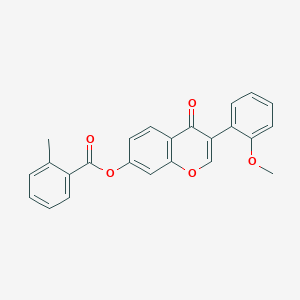

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methylbenzoate

CAS No.: 303121-61-1

Cat. No.: VC4718141

Molecular Formula: C24H18O5

Molecular Weight: 386.403

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303121-61-1 |

|---|---|

| Molecular Formula | C24H18O5 |

| Molecular Weight | 386.403 |

| IUPAC Name | [3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylbenzoate |

| Standard InChI | InChI=1S/C24H18O5/c1-15-7-3-4-8-17(15)24(26)29-16-11-12-19-22(13-16)28-14-20(23(19)25)18-9-5-6-10-21(18)27-2/h3-14H,1-2H3 |

| Standard InChI Key | ODWLWNPLEQNSCQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound’s architecture centers on a 4H-chromen-4-one scaffold, a bicyclic system comprising a benzopyran moiety with a ketone group at position 4. Substituents at key positions modulate its electronic and steric properties:

-

Position 3: A 2-methoxyphenyl group introduces steric bulk and electron-donating effects via the methoxy (-OCH) moiety.

-

Position 7: A 2-methylbenzoyloxy group, formed through esterification of 2-methylbenzoic acid, enhances lipophilicity and influences molecular packing.

The IUPAC name, [3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylbenzoate, systematically encodes these features. XLogP3-AA calculations (4.9) indicate moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous media.

Table 1: Molecular Identity and Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 386.403 g/mol |

| CAS Registry Number | 303121-61-1 |

| IUPAC Name | [3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-methylbenzoate |

| XLogP3-AA | 4.9 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

Crystallographic and Conformational Analysis

Although no crystal structure for this specific compound is published, analogous coumarin derivatives exhibit planar chromenone cores with substituents adopting equatorial orientations to minimize steric clashes . The 2-methoxyphenyl group likely participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the enone system.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step protocol:

-

Preparation of the Coumarin Core: 7-Hydroxy-4-oxo-4H-chromen-3-carbaldehyde serves as a common precursor. Condensation with hydroxylamine under acidic conditions yields an oxime intermediate, which undergoes cyclization to form the chromenone skeleton .

-

Esterification: The 7-hydroxyl group reacts with 2-methylbenzoyl chloride in the presence of a base (e.g., ) via nucleophilic acyl substitution. Polar aprotic solvents like dimethylformamide (DMF) facilitate reaction efficiency at 50–70°C.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield Optimization Strategies |

|---|---|---|

| Oxime Formation | NHOH, NaOAc, MeOH, 70°C | Slow cooling to precipitate product |

| Cyclization | KCO, DMF, 50°C | Anhydrous conditions to prevent hydrolysis |

| Esterification | 2-MeCHCOCl, pyridine | Excess acyl chloride to drive reaction |

Industrial-Scale Production Challenges

Scaling this synthesis necessitates addressing:

-

Purification Complexity: Column chromatography remains standard for lab-scale isolation, but industrial processes may adopt recrystallization from ethanol/water mixtures.

-

Byproduct Management: Unreacted acyl chloride and phenolic byproducts require neutralization and filtration.

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains poorly characterized, but its high XLogP3-AA value (4.9) predicts preferential solubility in dichloromethane or ethyl acetate over water. Stability studies are absent, though the α,β-unsaturated ketone moiety suggests susceptibility to nucleophilic attack under basic conditions.

Spectroscopic Characterization

-

H NMR: Key signals include:

-

δ 8.1–8.3 ppm (H-5, chromenone proton),

-

δ 6.8–7.6 ppm (aromatic protons from substituents),

-

δ 3.9 ppm (methoxy group).

-

-

IR Spectroscopy: Strong absorption at ~1700 cm (C=O stretch of ester and ketone).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) achieves baseline separation of the compound from synthetic impurities. Mobile phases typically combine acetonitrile and 0.1% trifluoroacetic acid.

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode yields a predominant [M+H] ion at m/z 387.4, consistent with the molecular weight.

Applications and Future Research

Synthetic Intermediate Utility

The compound’s ester and ketone functionalities render it a versatile precursor for:

-

Heterocyclic Analogues: Cyclocondensation with hydrazines to form pyrazole derivatives.

-

Polymer Chemistry: Incorporation into photoresponsive monomers.

Unaddressed Research Questions

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Structure-Activity Relationships (SAR): Impact of substituent modifications on bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume